3-(2-phenoxyethoxy)benzoic Acid
Overview
Description
3-(2-phenoxyethoxy)benzoic Acid is a xenobiotic compound . It has a molecular weight of 214.2167 . The molecule contains a total of 34 bond(s) including 20 non-H bond(s), 13 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 hydroxyl group(s) and 2 ether(s) (aromatic) . It contains total 33 atom(s); 14 Hydrogen atom(s), 15 Carbon atom(s) and 4 Oxygen atom(s) .
Synthesis Analysis
The synthesis of 3-(2-phenoxyethoxy)benzoic Acid derivatives involves the reaction of 3-phenoxybenzoylchloride and benzoylchloride with acetone cyanohydrin in anhydrous Et 2 O in the presence of Et 3 N as an HCl acceptor . The reaction is carried out at room temperature (20 – 25°C) with vigorous stirring for 1 h .Molecular Structure Analysis
The 3-(2-phenoxyethoxy)benzoic Acid molecule contains a total of 34 bond(s) including 20 non-H bond(s), 13 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 hydroxyl group(s) and 2 ether(s) (aromatic) .Chemical Reactions Analysis
The reaction of benzoic acid with hydroxyl radicals in both gas and aqueous phases has been studied . The reaction rate constants followed the order of meta addition > para addition > ortho addition .Physical And Chemical Properties Analysis
Phenolic compounds like 3-(2-phenoxyethoxy)benzoic Acid are known to exhibit various biological activities such as antimicrobial, antioxidant and anti-inflammatory properties . They are ubiquitous in nature .Scientific Research Applications
Fluorescence Probes for Reactive Oxygen Species Detection
3-(2-phenoxyethoxy)benzoic acid is a key component in the development of novel fluorescence probes like HPF and APF. These probes are designed to selectively detect highly reactive oxygen species (hROS) such as hydroxyl radical and reactive intermediates of peroxidase. They are particularly significant in differentiating hROS from other reactive oxygen species and have applications in studying the roles of hROS in biological and chemical contexts (Setsukinai et al., 2003).
Polymer Research
In the realm of polymer science, 3-(2-phenoxyethoxy)benzoic acid has been used in the synthesis of linear and hyperbranched poly(etherketone)s containing flexible oxyethylene spacers. The polymerization reactions were conducted in a mild polyphosphoric acid environment, resulting in polymers with high thermal stability and intrinsic viscosities. This research opens up possibilities for the development of new materials with specific properties (Jeon, Tan, & Baek, 2007).
Synthesis of Novel Compounds
The compound has also been employed in the synthesis of novel compounds with potential biological activities. For instance, its derivatives have been synthesized and evaluated for antibacterial activities, indicating the scope for developing new chemotherapeutic agents (Satpute, Gangan, & Shastri, 2018).
Antioxidant Activity Studies
Research involving derivatives of 3-(2-phenoxyethoxy)benzoic acid has been conducted to evaluate their efficiency in regenerating α-tocopherol from α-tocopheroxyl radical. This study is significant in understanding the antioxidant properties of these compounds and their potential health benefits (Pazos, Andersen, Medina, & Skibsted, 2007).
Catalysis and Chemical Reactions
Furthermore, the compound plays a role in catalysis and chemical reactions. A method involving the etherification of arene C-H bonds of benzoic acid derivatives, including 3-(2-phenoxyethoxy)benzoic acid, uses a (CuOH)2CO3 catalyst. This method has implications for the development of new synthetic pathways in organic chemistry (Roane & Daugulis, 2013).
Safety And Hazards
Future Directions
The search for the development of efficient methods for the synthesis of phenolic compounds as well as modern and accurate methods for their detection and analysis will continue . This is due to the high potential of phenolic compounds for applications in various industries such as pharmaceutical and food industries .
properties
IUPAC Name |
3-(2-phenoxyethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c16-15(17)12-5-4-8-14(11-12)19-10-9-18-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHDMBNOZUXRQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406527 | |
Record name | 3-(2-phenoxyethoxy)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-phenoxyethoxy)benzoic Acid | |
CAS RN |
116495-73-9 | |
Record name | 3-(2-phenoxyethoxy)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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